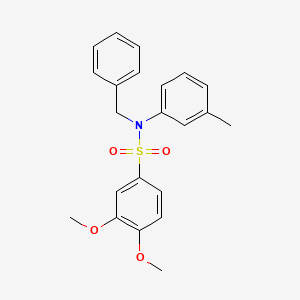![molecular formula C22H25N3OS B3514217 N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B3514217.png)
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
描述
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide is a complex organic compound with a unique structure that combines a diethylamino group, a phenyl ring, a quinoline moiety, and a sulfanylacetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(diethylamino)aniline with 4-methylquinoline-2-thiol in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity and minimal by-products.
化学反应分析
Types of Reactions
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline moiety or the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Reduced quinoline derivatives and thiol derivatives.
Substitution: Substituted phenyl derivatives and quinoline derivatives.
科学研究应用
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the conformation of nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide can be compared with other similar compounds, such as:
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-[4-(diethylamino)phenyl]-2-(4-ethoxyquinolin-2-yl)sulfanylacetamide: Similar structure but with an ethoxy group on the quinoline moiety.
N-[4-(diethylamino)phenyl]-2-(4-methoxyquinolin-2-yl)sulfanylacetamide: Similar structure but with a methoxy group on the quinoline moiety.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-4-25(5-2)18-12-10-17(11-13-18)23-21(26)15-27-22-14-16(3)19-8-6-7-9-20(19)24-22/h6-14H,4-5,15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCQILZVNIWODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B3514135.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3514142.png)
![N-{[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3514145.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3514151.png)
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)azepane](/img/structure/B3514153.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3514162.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B3514172.png)
![2-[(3-ETHYL-6,7-DIMETHOXY-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B3514191.png)
![7-(difluoromethyl)-N-[2-(2-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3514193.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3514197.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3514203.png)
![METHYL 2-[4-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE](/img/structure/B3514214.png)
